molecular formula C20H22N2S B373792 11-[3-(dimethylamino)propyl]-10,11-dihydrodibenzo[b,f]thiepine-10-carbonitrile

11-[3-(dimethylamino)propyl]-10,11-dihydrodibenzo[b,f]thiepine-10-carbonitrile

Cat. No.: B373792
M. Wt: 322.5g/mol
InChI Key: AIYQDMJWCMVRAQ-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile is a complex organic compound with a unique structure that includes a benzothiepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiepine Ring: This can be achieved through cyclization reactions involving sulfur-containing intermediates.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced into the propyl side chain.

    Formation of the Carbonitrile Group: This can be accomplished through cyanation reactions, where a cyano group is introduced into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzothiepine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiepine Derivatives: Compounds with similar benzothiepine ring systems.

    Dimethylamino Propyl Derivatives: Compounds with similar side chains.

Uniqueness

(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzobbenzothiepine-5-carbonitrile is unique due to its specific combination of a benzothiepine ring and a dimethylamino propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H22N2S

Molecular Weight

322.5g/mol

IUPAC Name

(5R,6R)-6-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzothiepine-5-carbonitrile

InChI

InChI=1S/C20H22N2S/c1-22(2)13-7-10-15-16-8-3-5-11-19(16)23-20-12-6-4-9-17(20)18(15)14-21/h3-6,8-9,11-12,15,18H,7,10,13H2,1-2H3/t15-,18+/m0/s1

InChI Key

AIYQDMJWCMVRAQ-MAUKXSAKSA-N

Isomeric SMILES

CN(C)CCC[C@@H]1[C@H](C2=CC=CC=C2SC3=CC=CC=C13)C#N

SMILES

CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N

Canonical SMILES

CN(C)CCCC1C(C2=CC=CC=C2SC3=CC=CC=C13)C#N

Origin of Product

United States

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